molecular formula C7H10O4 B1268119 beta-Monoethyl itaconate CAS No. 57718-07-7

beta-Monoethyl itaconate

Cat. No. B1268119
CAS RN: 57718-07-7
M. Wt: 158.15 g/mol
InChI Key: RTTAGBVNSDJDTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Beta-Monoethyl itaconate can be synthesized through various methods, including the reaction of itaconic acid with alcohols in the presence of acetyl chloride as a catalyst. Studies have optimized conditions to improve yield and purity, demonstrating that temperature, reaction time, and the molar ratio of reactants significantly influence synthesis outcomes. For instance, using itaconic acid and methyl alcohol with specific catalysts under optimized conditions can achieve high yields and purities for related itaconate esters (Fusheng, 2005).

Molecular Structure Analysis

The molecular structure of beta-Monoethyl itaconate and its derivatives has been thoroughly characterized using techniques such as GC-MS, NMR, FTIR, and Raman spectroscopy. These analytical methods have confirmed the expected molecular arrangements and identified key functional groups contributing to the compound's reactivity and interactions (Nazi, Malek, & Kotek, 2012).

Chemical Reactions and Properties

Beta-Monoethyl itaconate participates in a variety of chemical reactions, including radical polymerization and copolymerization with other monomers. The reactivity of beta-Monoethyl itaconate derivatives towards polymerization and their subsequent polymer properties vary depending on the structure of the alkyl substituent. These reactions yield polymers with different molecular weights, solubilities, and thermal properties, indicating the versatility of itaconate derivatives in polymer science (Yang & Otsu, 1991).

Physical Properties Analysis

The physical properties of polymers derived from beta-Monoethyl itaconate, such as solubility, thermal stability, and molecular weight, have been extensively studied. These properties are influenced by the polymerization conditions and the nature of the substituents on the itaconate. For example, the introduction of specific substituents can significantly alter the solubility and thermal decomposition temperatures of the resulting polymers, making them suitable for various applications (Gargallo, Radić, Bruce, & Bravo, 1993).

Scientific Research Applications

Specific Scientific Field

Medicinal and Pharmaceutical Chemistry

Summary of the Application

Itaconate, an important intermediate metabolite isolated from the tricarboxylic acid cycle, has emerged as a key autocrine regulatory component involved in the development and progression of inflammation and immunity . Itaconate can directly modify cysteine sites on functional substrate proteins which are related to inflammasome, signal transduction, transcription, and cell death .

Methods of Application or Experimental Procedures

Itaconate is derived from cis-aconitate decarboxylation mediated by immune response gene 1 in the mitochondrial matrix .

Results or Outcomes

Itaconate can be a connector among immunity, metabolism, and inflammation, which is of great significance for further understanding the mechanism of cellular immune metabolism. And it could be the potential choice for the treatment of inflammation and immune-related diseases .

Application in Macrophage Immunomodulation

Specific Scientific Field

Inflammation Research

Summary of the Application

Itaconate, a byproduct of the tricarboxylic acid cycle, is an emerging metabolic small molecule that regulates macrophage inflammation and has received much attention for its potent anti-inflammatory effects .

Methods of Application or Experimental Procedures

Itaconate regulates macrophage function through multiple mechanisms and has demonstrated promising therapeutic potential in a variety of immune and inflammatory diseases .

Results or Outcomes

New progress in the mechanism of itaconate continues to be made, but it also implies complexity in its action and a need for a more comprehensive understanding of its role in macrophages .

Application in Sepsis, Viral Infections, Psoriasis, Gout, Ischemia/Reperfusion Injury, and Pulmonary Fibrosis

Specific Scientific Field

Medicinal and Pharmaceutical Chemistry

Summary of the Application

Itaconate and its derivatives have shown anti-inflammatory effects in preclinical models of various diseases such as sepsis, viral infections, psoriasis, gout, ischemia/reperfusion injury, and pulmonary fibrosis .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures vary depending on the disease model being studied. Generally, itaconate or its derivatives are administered in a manner appropriate for the specific model (e.g., orally, intravenously, topically, etc.) .

Results or Outcomes

The results have shown promising anti-inflammatory effects, pointing to possible itaconate-based therapeutics for a range of inflammatory diseases .

Application in Industrial Polymer Synthesis

Specific Scientific Field

Industrial Chemistry

Summary of the Application

Itaconate was first synthesized by chemical method in 1836 . Since the 1950s, itaconate has been mainly applied in industrial polymer synthesis .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures vary depending on the type of polymer being synthesized. Generally, itaconate is used as a monomer or comonomer in the polymerization process .

Results or Outcomes

The results have shown that itaconate can be used to produce a variety of polymers with different properties, which are used in various industrial applications .

Application in Metabolic Regulation

Specific Scientific Field

Biochemistry

Summary of the Application

Itaconate, an important intermediate metabolite isolated from the tricarboxylic acid cycle, has recently been found to participate in significant biological regulation and changes .

Methods of Application or Experimental Procedures

Itaconate is synthesized by decarboxylation of cis-aconitate . Itaconate can directly modify cysteine sites on functional substrate proteins which related to inflammasome, signal transduction, transcription, and cell death .

Results or Outcomes

Itaconate can be a connector among immunity, metabolism, and inflammation, which is of great significance for further understanding the mechanism of cellular immune metabolism .

Safety And Hazards

Itaconate and its derivatives have anti-inflammatory effects in preclinical models of sepsis, viral infections, psoriasis, gout, ischemia/reperfusion injury, and pulmonary fibrosis . Itaconate could be the potential choice for the treatment of inflammation and immune-related diseases .

Future Directions

Our work establishes itaconate as an immunoregulatory, rather than strictly immunosuppressive, metabolite and highlights the importance of using unmodified itaconate in future studies . Itaconate could be the potential choice for the treatment of inflammation and immune-related diseases .

properties

IUPAC Name

4-ethoxy-2-methylidene-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-3-11-6(8)4-5(2)7(9)10/h2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTAGBVNSDJDTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347462
Record name beta-Monoethyl itaconate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Monoethyl itaconate

CAS RN

57718-07-7
Record name beta-Monoethyl itaconate
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Record name beta-Monoethyl itaconate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Monoethyl Itaconate
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Record name .BETA.-MONOETHYL ITACONATE
Source FDA Global Substance Registration System (GSRS)
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